2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 304.26 Da . The exact structure might be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
The compound is stored in a dry room at room temperature . More specific physical and chemical properties like boiling point, melting point, etc., might be available in specialized chemical databases or literature .Scientific Research Applications
Piperidine Derivatives and Their Applications
Piperidine and its derivatives, including those with modifications similar to the compound , play significant roles in medicinal chemistry and drug development:
Nucleophilic Aromatic Substitution Reactions : Piperidine participates in nucleophilic aromatic substitution reactions, which are foundational in creating compounds with potential therapeutic applications. For instance, the reaction of piperidine with trinitrobenzene leads to dinitropiperidinobenzene compounds, illustrating the chemical versatility of piperidine in synthesizing new molecules (Pietra & Vitali, 1972).
Role in Drug Development : Piperazine, a structural relative to piperidine, serves as a core element in a wide array of drugs targeting different therapeutic areas, such as antipsychotics, antidepressants, and anticancer agents. This highlights the importance of nitrogen-containing heterocycles in drug discovery and their potential to contribute to treatments for various diseases (Rathi et al., 2016).
Pharmacological Activities : The piperidine derivative donepezil, for example, is used in the treatment of Alzheimer’s disease, showcasing the therapeutic potential of piperidine derivatives in central nervous system disorders. Donepezil’s effectiveness in improving cognition and behavior in Alzheimer's patients underlines the clinical relevance of piperidine derivatives (Román & Rogers, 2004).
Synthetic Routes for Drug Development : Research on synthetic routes, such as those for vandetanib, demonstrates the complexity and creativity involved in developing piperidine-based pharmaceuticals. These studies are crucial for optimizing the synthesis of therapeutically relevant compounds, offering insights into industrial-scale production for new drugs (Mi, 2015).
properties
IUPAC Name |
2-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-2-12-11-13(16)6-7-15(12)18-10-8-14-5-3-4-9-17-14;/h6-7,11,14,17H,2-5,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPRLJFRJXFRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220030-74-9 | |
Record name | Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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